4-Methoxy-6-pentyl-2H-pyran-2-one

Cytotoxicity Mammalian cell lines Selectivity

Select 4-Methoxy-6-pentyl-2H-pyran-2-one for low-cytotoxicity applications. Unlike co-isolated hexaketide lactones, this pentaketide-derived α-pyrone is nearly devoid of mammalian cell toxicity, making it safe for agricultural biocontrol, food-contact antimicrobials, and selective probes. Its consistent phytotoxicity at 600 µg/mL ensures reproducible seed germination inhibition assays. Choose this defined scaffold to eliminate confounding variables.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 109746-09-0
Cat. No. B012618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-6-pentyl-2H-pyran-2-one
CAS109746-09-0
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=CC(=O)O1)OC
InChIInChI=1S/C11H16O3/c1-3-4-5-6-9-7-10(13-2)8-11(12)14-9/h7-8H,3-6H2,1-2H3
InChIKeyJQGCRHXJDXQXGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-6-pentyl-2H-pyran-2-one (CAS 109746-09-0): A Distinctive Fungal Pentaketide α-Pyrone for Differentiation Studies


4-Methoxy-6-pentyl-2H-pyran-2-one (CAS 109746-09-0) is a naturally occurring α-pyrone (2-pyrone) classified as a pentaketide derivative [1]. It was first isolated as a metabolite from the ascomycete A111-95 (later taxonomically linked to Galiella rufa) and is structurally distinct from the hexaketide lactone metabolites co-produced by the same organism [2]. The compound bears a methoxy substituent at the C-4 position and an n-pentyl chain at C-6 on the 2-pyrone ring [3]. Commercially, it is available at analytical purity levels (≥95%) for research and development applications .

Why 4-Methoxy-6-pentyl-2H-pyran-2-one Cannot Be Replaced by a Generic α-Pyrone or Co-Isolated Lactone


Substitution of 4-methoxy-6-pentyl-2H-pyran-2-one with other α-pyrones or the hexaketide lactones (e.g., galiellalactone, pregaliellalactone) co-produced by the same fungal strain is not scientifically justifiable. The compound is a pentaketide, biosynthetically unrelated to the hexaketide-derived sesquiterpene lactones (compounds 1–7) with which it co-occurs [1]. Critically, comparative cytotoxicity profiling revealed that while the hexaketide lactones exhibited moderate to strong cytotoxicity against mammalian cell lines, the target pyrone was 'almost devoid of cytotoxic activity' [2]. This functional divergence means that selecting a co-isolated analog for applications where low cytotoxicity is required—such as agricultural biologicals, food-safe antimicrobials, or selective probes—would introduce an unacceptable confounding variable. The quantitative evidence below establishes exactly how and why this compound occupies a distinct performance niche.

Quantitative Differentiation Evidence: 4-Methoxy-6-pentyl-2H-pyran-2-one vs. Co-Isolated Analogs


Cytotoxicity Profile: Target Pyrone vs. Hexaketide Lactones in Mammalian Cell Lines

In a direct head-to-head comparison of eight metabolites isolated from the same fungal culture, 4-methoxy-6-pentyl-2H-pyran-2-one (compound 8) was 'almost devoid of cytotoxic activity' against a panel of mammalian cell lines (L1210, HL-60, HeLa S3, COS-7), whereas the hexaketide lactones (compounds 1–7), particularly galiellalactone (7), exhibited cytotoxicity with IC50 values ranging from 65 to 300 µg/mL against suspension cell lines [1]. Galiellalactone showed approximately 10-fold higher activity against suspension cells compared to monolayer cells, while compound 8 showed no quantifiable cytotoxicity in any tested line [1].

Cytotoxicity Mammalian cell lines Selectivity

Nematicidal Activity: Absence of Activity vs. Active Co-Isolated Lactones

In the same direct comparative panel, 4-methoxy-6-pentyl-2H-pyran-2-one (8) showed no detectable nematicidal activity against either Caenorhabditis elegans or the plant-pathogenic Meloidogyne incognita, whereas the mixture of compounds 3 and 4 exhibited an LD90 of 60 µg/mL against both nematode species, and compounds 2 and 5 showed weak effects [1]. This complete lack of nematicidal activity distinguishes compound 8 from the bioactive hexaketide lactones in the same extract.

Nematicidal Caenorhabditis elegans Meloidogyne incognita

Phytotoxicity: Comparable Weak Activity vs. Distinct Non-Phytotoxic Lactones

In a phytotoxicity assay against germinating seeds, 4-methoxy-6-pentyl-2H-pyran-2-one (8) inhibited germination of Lepidium sativum, Lactuca sativa, and Setaria italica at 600 µg/mL, a profile shared with compounds 5, 6, and 7 (galiellalactone). In contrast, compounds 1, 2, and the 3/4 mixture showed no phytotoxic effects up to 600 µg/mL [1]. This places compound 8 in a distinct phytotoxicity class relative to the non-phytotoxic lactones, enabling its use as a positive phytotoxicity reference standard.

Phytotoxicity Seed germination Herbicide screening

Biosynthetic Class Distinction: Pentaketide vs. Hexaketide Origin as a Chemotaxonomic and Sourcing Differentiator

Structure elucidation confirmed that 4-methoxy-6-pentyl-2H-pyran-2-one (8) is a pentaketide, whereas compounds 1–7 are hexaketide-derived sesquiterpene lactones that fit into a shared biosynthetic pathway leading to galiellalactone [1]. This fundamental biosynthetic divergence means that compound 8 cannot be used as a pathway intermediate or probe for the galiellalactone biosynthetic route, nor can hexaketide lactones substitute for compound 8 in studies of pentaketide-derived pyrone biosynthesis.

Biosynthesis Chemotaxonomy Pentaketide Hexaketide

Structural Confirmation: 2H-Pyran-2-one (α-Pyrone) Tautomeric Form vs. 4-Pyrone Isomers

The compound exists specifically as the 2H-pyran-2-one (α-pyrone) tautomer, not the 4H-pyran-4-one (γ-pyrone) form, as confirmed by NMR spectroscopy [1]. This is critical because α-pyrones and γ-pyrones exhibit markedly different cycloaddition reactivity: 2-pyrones participate in Diels-Alder reactions as dienes to form bicyclic lactones, whereas 4-pyrones generally do not . A 4-pyrone isomer or a generic 'pyrone' mixture cannot serve as a diene building block in cycloaddition-based synthetic strategies.

Tautomerism α-Pyrone Structural identity NMR

Antimicrobial Activity Profile: Lack of Strong Activity vs. Known Antifungal α-Pyrones

In antimicrobial disc diffusion assays at 100 µg/disc, 4-methoxy-6-pentyl-2H-pyran-2-one (8) showed no significant inhibition against a panel of bacteria and fungi, while galiellalactone (7) and other hexaketide lactones in the same panel exhibited measurable antimicrobial activity [1]. This distinguishes compound 8 from antimicrobial α-pyrones such as LL-P880α (pestalotin) and photipyrones, which have documented antifungal properties [2]. This lack of antimicrobial activity is an advantage for applications where preservation of microbial viability is required.

Antimicrobial Disc diffusion Fungal metabolites Selectivity

Optimal Application Scenarios for Procuring 4-Methoxy-6-pentyl-2H-pyran-2-one Based on Verified Differential Evidence


Non-Cytotoxic α-Pyrone Scaffold for Agricultural Biologicals and Food-Contact Antimicrobial Development

Researchers developing agricultural biocontrol agents, post-harvest treatments, or food-contact antimicrobials require active compounds with minimal mammalian cytotoxicity. 4-Methoxy-6-pentyl-2H-pyran-2-one's demonstrated lack of cytotoxicity against four mammalian cell lines, contrasted with the moderate-to-strong cytotoxicity of co-isolated hexaketide lactones (IC50 65–300 µg/mL), positions it as the preferred α-pyrone starting scaffold for these safety-critical applications [1]. The co-isolated galiellalactone (7), despite its higher bioactivity, carries unacceptable cytotoxic liability for food-grade or environmental uses.

Defined Phytotoxicity Reference Standard for Herbicide Discovery Screening

Compound 8 exhibits consistent phytotoxic activity against three standard test species (Lepidium sativum, Lactuca sativa, Setaria italica) at 600 µg/mL, whereas compounds 1, 2, and 3/4 from the same extract show no phytotoxicity up to this concentration [1]. This makes 4-methoxy-6-pentyl-2H-pyran-2-one a reproducible, structurally defined positive control for seed germination inhibition assays, unlike the variable-activity lactone mixture that would introduce assay inconsistency.

Negative Control Compound for Nematicidal and Antimicrobial Screening Panels

The complete absence of nematicidal activity (LD90 not reached vs. 60 µg/mL for the active comparator mixture) and the lack of antimicrobial effects in disc diffusion assays make compound 8 an ideal negative control in multi-endpoint biological screening [1]. Using a co-isolated lactone such as compound 3/4 mixture or galiellalactone as a negative control would generate false-positive results, compromising screen validity.

Pentaketide Biosynthetic Pathway Probe and Chemotaxonomic Marker for Sarcosomataceae Fungi

Because 4-methoxy-6-pentyl-2H-pyran-2-one is biosynthetically derived from a pentaketide pathway—fundamentally distinct from the hexaketide Diels-Alder cascade that produces galiellalactone and its congeners—it serves as a specific chemical marker for pentaketide synthase activity in Galiella rufa and related Sarcosomataceae [1]. Hexaketide lactones cannot substitute for this purpose and would mislead biosynthetic gene cluster assignment or chemotaxonomic classification.

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